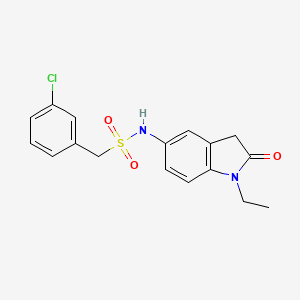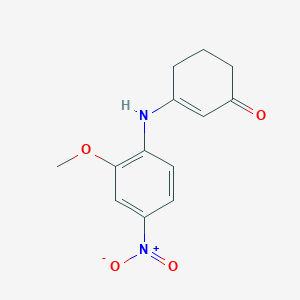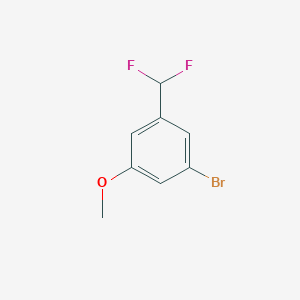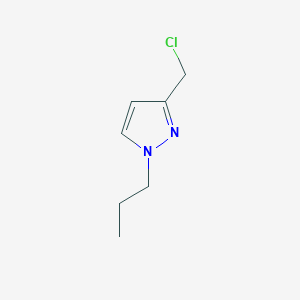![molecular formula C22H17N5O3S2 B3012579 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 536707-55-8](/img/structure/B3012579.png)
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide" is a complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not described in the provided papers, the papers do discuss similar thiazolidine and thiazole derivatives with anti-inflammatory and antioxidant properties , as well as methods for synthesizing related compounds .
Synthesis Analysis
The synthesis of related compounds involves the cyclocondensation of specific hydrazides with thiolactic acid , and the preparation of pyrrolo[2,1-b]thiazole derivatives through refluxing with POCl3 followed by amination with primary aliphatic amines . These methods suggest that the synthesis of the compound may also involve multi-step reactions including cyclocondensation and amination to introduce the thiazole and pyrimidoindole moieties.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrimido[5,4-b]indole core, substituted with a methoxyphenyl group and linked to a thiazole ring via a thioacetamide linkage. This structure is inferred to be complex, with multiple rings and functional groups that could contribute to its biological activity. The presence of thiazolidine and thiazole rings in related compounds suggests that these moieties are significant for the compound's potential interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the related compounds exhibit reactivity typical of thiazolidines and thiazoles, such as the ability to undergo cyclocondensation and amination . These reactions are crucial for the synthesis of the compound and may also play a role in its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. However, based on the properties of similar compounds, it can be hypothesized that the compound may possess good solubility in organic solvents due to the presence of the methoxy group and may exhibit significant antioxidant and anti-inflammatory activities . The presence of multiple hydrogen bond donors and acceptors in the molecule suggests potential for strong intermolecular interactions, which could influence its bioavailability and reactivity.
Applications De Recherche Scientifique
Synthesis and Biological Activities
A study by Debnath and Ganguly (2015) involved the synthesis of a series of compounds, including those similar to the requested chemical, which were evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising results against pathogenic microorganisms, indicating potential applications in developing antimicrobial agents (Debnath & Ganguly, 2015).
Havrylyuk et al. (2013) synthesized derivatives that exhibited selective inhibition of leukemia cell lines, demonstrating potential anticancer applications. One derivative showed high activity against the Tacaribe TRVL 11 573 virus strain, suggesting antiviral capabilities as well (Havrylyuk et al., 2013).
Ertas et al. (2022) reported on compounds with a 4-methoxyphenyl group that showed strong inhibitory activity on the COX-2 enzyme, indicating potential anti-inflammatory applications. Specifically, one derivative exhibited higher selectivity for COX-2, highlighting its therapeutic potential in inflammation-related conditions (Ertas et al., 2022).
Antimicrobial and Antioxidant Properties
Research by Wardkhan et al. (2008) on thiazole derivatives, including structures similar to the queried compound, showed in vitro antimicrobial activity against various bacterial and fungal strains. This suggests the compound's relevance in developing new antimicrobial agents (Wardkhan et al., 2008).
Saravanan et al. (2010) synthesized novel thiazole derivatives that exhibited significant antibacterial and antifungal activities. Among these, specific derivatives were identified with high antimicrobial efficacy, pointing towards their potential in antimicrobial drug development (Saravanan et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S2/c1-30-14-8-6-13(7-9-14)27-20(29)19-18(15-4-2-3-5-16(15)24-19)26-22(27)32-12-17(28)25-21-23-10-11-31-21/h2-11,24H,12H2,1H3,(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUNDMJQBZANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)
![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)
![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)





